2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide
Overview
Description
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide is a useful research compound. Its molecular formula is C12H12BrClN2S and its molecular weight is 331.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that derivatives of thiazolo[3,2-a]pyrimidine, which share structural similarity with the compound , have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . These compounds are considered promising scaffolds for the design of new medicines .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It’s worth noting that thiazolopyrimidines, which share structural similarity with the compound , exhibit a broad spectrum of pharmacological activity .
Result of Action
It’s worth noting that thiazolopyrimidines, which share structural similarity with the compound , have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication . Additionally, it interacts with poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair processes . The interaction with these enzymes suggests that this compound can potentially be used as an antimicrobial and anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the caspase pathway . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DNA gyrase, inhibiting its activity and preventing bacterial DNA replication . Additionally, it inhibits poly (ADP-ribose) polymerase-1 by binding to its catalytic domain, thereby interfering with DNA repair processes . These binding interactions result in the inhibition of enzyme activity and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways highlight its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream. These interactions influence the compound’s localization and accumulation in different tissues.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S.BrH/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12;/h1-4,14H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQEAOTVICPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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